![molecular formula C15H10FNO3 B6376944 3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261929-61-6](/img/structure/B6376944.png)
3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, commonly referred to as CFMPCP, is an organic compound that has been studied for its potential applications in scientific research. It is an aromatic compound with a molecular formula of C14H9FNO3 and a molecular weight of 249.21 g/mol. CFMPCP has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
CFMPCP is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is believed that CFMPCP binds to the active site of the enzyme, preventing the enzyme from performing its normal function. This can lead to a decrease in the metabolism of drugs and other compounds, resulting in an increase in their bioavailability.
Biochemical and Physiological Effects
CFMPCP has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of drugs and other compounds, resulting in an increase in their bioavailability. Additionally, CFMPCP has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
CFMPCP has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a relatively low toxicity. Additionally, CFMPCP has been found to be stable in aqueous solutions. However, CFMPCP also has several limitations. It has a relatively low solubility in water, and it is not suitable for use in high-temperature experiments.
Future Directions
There are several potential future directions for CFMPCP research. One potential direction is to further study its mechanism of action and its effects on different enzymes. Additionally, CFMPCP could be studied for its potential therapeutic applications, such as its anti-inflammatory, anti-oxidant, and anti-microbial properties. Finally, CFMPCP could be studied for its potential applications in environmental research, such as its effects on the metabolism of environmental pollutants.
Synthesis Methods
CFMPCP can be synthesized via a two-step reaction process. In the first step, 3-cyano-4-methoxycarbonylbenzaldehyde is reacted with 3-fluoro-4-methoxybenzyl alcohol to produce 3-cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol. In the second step, the product is further reacted with potassium carbonate in the presence of anhydrous ethanol to produce CFMPCP.
Scientific Research Applications
CFMPCP has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the mechanism of action of enzymes, such as cytochrome P450, and for studying the biochemical and physiological effects of drugs and other compounds. CFMPCP has also been used as a model compound for studying the effects of environmental pollutants on the human body.
properties
IUPAC Name |
methyl 4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)13-3-2-10(7-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTNGIWOMDYUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684933 |
Source
|
Record name | Methyl 3'-cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261929-61-6 |
Source
|
Record name | Methyl 3'-cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.